Cas no 2171667-01-7 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid)

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid
- 2171667-01-7
- 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid
- EN300-1516688
-
- Inchi: 1S/C24H24N4O6/c1-33-14-21(23(31)26-15-10-25-28(11-15)12-22(29)30)27-24(32)34-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20-21H,12-14H2,1H3,(H,26,31)(H,27,32)(H,29,30)
- InChI Key: QKRVIPYYTRGNTM-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NC1C=NN(CC(=O)O)C=1)=O)COC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 464.16958450g/mol
- Monoisotopic Mass: 464.16958450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132Ų
- XLogP3: 1.9
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516688-0.05g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1516688-5.0g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1516688-500mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1516688-250mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1516688-5000mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1516688-100mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1516688-1000mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1516688-1.0g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1516688-2.5g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1516688-0.5g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-1H-pyrazol-1-yl}acetic acid |
2171667-01-7 | 0.5g |
$3233.0 | 2023-06-05 |
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid Related Literature
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Additional information on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid
Introduction to 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic Acid (CAS No. 2171667-01-7)
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171667-01-7, is a sophisticated organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit structural complexity, making it a subject of interest for medicinal chemists and biologists exploring novel therapeutic agents. The presence of multiple functional groups, including an amino group, a carboxylic acid moiety, and a pyrazole ring, contributes to its versatile reactivity and biological activity.
The molecular structure of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid incorporates several key features that are highly relevant to modern drug discovery. The fluoren-9-yl methoxycarbonyl group serves as a protecting group for the amino function, which can be strategically removed under specific conditions to reveal the reactive amine. This design allows for controlled modifications during synthesis, enabling the exploration of various pharmacophores. Additionally, the 3-methoxypropanamido moiety introduces a hydrophilic character to the molecule, enhancing its solubility in aqueous environments—a critical factor for oral and injectable formulations.
The pyrazole ring is another prominent feature of this compound, known for its role in numerous biologically active molecules. Pyrazoles have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. In particular, derivatives of pyrazole have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways. The incorporation of a pyrazol-1-yl group into the backbone of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid suggests potential applications in modulating these enzymatic activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. The fluoren moiety, while primarily serving as a protecting group, may also contribute to hydrophobic interactions within binding pockets, potentially enhancing binding affinity. This has prompted investigations into its utility as a scaffold for designing small-molecule inhibitors targeting protein-protein interactions or other macromolecular complexes.
In the realm of drug discovery, the synthesis of analogs derived from 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-1H-pyrazol-1-yl}acetic acid has been explored to optimize pharmacokinetic properties and reduce off-target effects. For instance, modifications to the methoxypropanamido group have been investigated to alter metabolic stability or improve tissue distribution. These efforts align with current trends in personalized medicine, where tailored molecular structures are designed to meet specific patient needs.
The compound’s relevance extends to preclinical studies where it has been tested for its potential therapeutic effects in various disease models. While no clinical trials have been conducted as of yet, preclinical data suggests that derivatives of this compound may exhibit anti-proliferative effects in cancer cell lines by interfering with critical signaling pathways. Furthermore, its structural features make it a candidate for developing treatments against inflammatory disorders by modulating cytokine production or immune cell function.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. The rigid structure of fluorene provides stability to the molecule while allowing for functionalization at multiple sites. In 2-{4-2-({(9H-fluoren-9-ylmethoxycarbonyl)amino)-3-methoxypropanamido}-1H-pyrazol}-1-y lacetic acid, the fluorene ring is linked via an amide bond to the pyrazole moiety, creating a bridge that can influence conformational flexibility and binding properties. This design has been exploited in designing molecules that can adopt specific orientations within biological targets, thereby enhancing efficacy.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-{4}-2(-{(9-fluorenylmethoxycarbonyl) amino}-3-methoxypropanamido}-1-H-pyrazol}-1-y lacetic acid (CAS No. 2171667 01 7) are expected to play a pivotal role in next-generation drug development. The ability to fine-tune their structures based on empirical data and computational predictions will be crucial in translating laboratory findings into viable clinical candidates. Collaborative efforts between synthetic chemists and biologists will be essential in harnessing the full potential of this class of molecules.
The synthesis strategies employed for preparing this compound also reflect contemporary trends in green chemistry and sustainable manufacturing practices. Efforts have been made to minimize waste and optimize reaction conditions using catalytic methods or renewable solvents. Such approaches not only improve cost-efficiency but also align with global initiatives aimed at reducing environmental impact during drug development processes.
In conclusion,2-{4}-2(-{(9-fluorenylmethoxycarbonyl) amino}-3-methoxypropanamido}-1-H-pyrazol}-1-y lacetic acid (CAS No. 2171667 01 7) represents an intriguing molecule with multifaceted applications in pharmaceutical research. Its structural complexity combined with promising biological activity positions it as a valuable scaffold for further exploration into novel therapeutics targeting various diseases including cancer and inflammatory disorders.
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